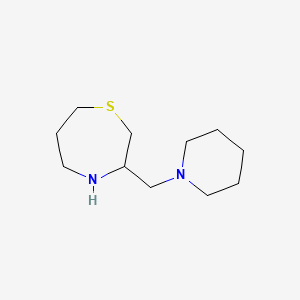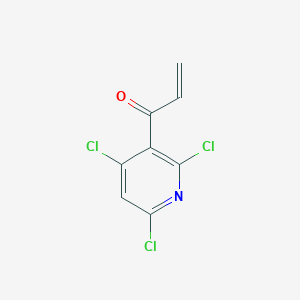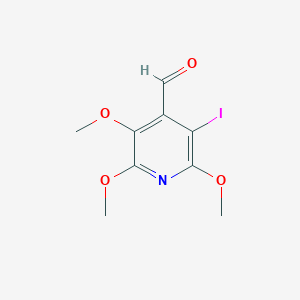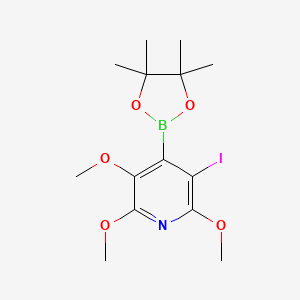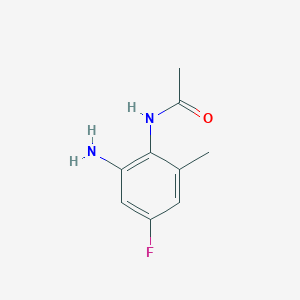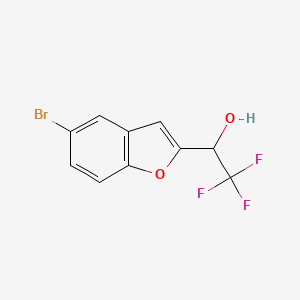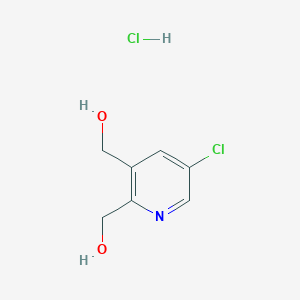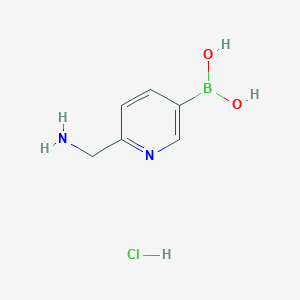
(6-(Aminomethyl)pyridin-3-yl)boronic acid hydrochloride
Overview
Description
“(6-(Aminomethyl)pyridin-3-yl)boronic acid hydrochloride” is an organic compound with the CAS Number: 1375303-30-2 . It has a molecular weight of 188.42 and its IUPAC name is 6-(aminomethyl)-3-pyridinylboronic acid hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H9BN2O2.ClH/c8-3-6-2-1-5 (4-9-6)7 (10)11;/h1-2,4,10-11H,3,8H2;1H . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, boronic acids are known for their robust boron-nitrogen coordination chemistry, unique hydrogen bonding, and acidic properties . They are often used in Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Applications in Organic Synthesis and Pharmaceutical Industry
- Boronic acids, including derivatives like (6-(Aminomethyl)pyridin-3-yl)boronic acid hydrochloride, are pivotal in pharmaceutical synthesis. They are especially effective in palladium-catalyzed Suzuki–Miyaura borylation reactions, a common method for preparing various active pharmaceutical agents. This technique was applied in creating dimerization products from 6-bromoimidazo[1,2-a]pyridine-2-carboxylate, leading to potential anti-cancer and anti-TB agents (Sanghavi, Sriram, Kumari, & Kapadiya, 2022).
Utilization in Chemical Synthesis
- The synthesis of various pyridylboronic acids, including halopyridinylboronic acids, has been reported. These compounds are prepared through regioselective halogen–metal exchange and are known for their ability to undergo Pd-catalyzed coupling with aryl halides. This process enables the creation of new pyridine libraries, demonstrating the versatility of boronic acids in chemical synthesis (Bouillon et al., 2003).
Applications in Chemical Catalysis
- Boronic acids are valuable in chemical catalysis. Their reactions with organometallic systems, such as dearomatized ruthenium pincer complexes, have shown promise in advancing chemical catalysis. This is evident in the formation of new complexes with boryl moieties, which are essential for catalytic aryl–boron coupling reactions (Anaby et al., 2014).
Role in Synthesis of Novel Compounds
- Boronic acids play a key role in the synthesis of new compounds. For instance, the development of a visualized sugar sensing system utilized the boronic acid-azopyridine interaction. This innovative approach leverages the interaction of boronic acids with saccharides, showcasing the potential of boronic acids in creating sensitive detection systems (Koumoto, Takeuchi, & Shinkai, 1998).
Involvement in Novel Drug Synthesis
- Boronic acids have been used in the synthesis of novel drugs. For example, a series of boronated unnatural cyclic amino acids were synthesized for potential use in neutron capture therapy, showcasing the role of boronic acids in developing new therapeutic agents (Kabalka, Wu, & Yao, 2008).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .
Mechanism of Action
Target of Action
Boronic acids, including this compound, are often used in suzuki-miyaura coupling reactions , which suggests that its targets could be various organic compounds involved in these reactions.
Mode of Action
The compound 6-(aminomethyl)pyridin-3-ylboronic acid hydrochloride interacts with its targets through a process known as transmetalation, a key step in Suzuki-Miyaura coupling reactions . In these reactions, the boronic acid compound (like our compound) transfers its organic group to a metal catalyst, such as palladium .
Biochemical Pathways
The biochemical pathways affected by 6-(aminomethyl)pyridin-3-ylboronic acid hydrochloride are related to the Suzuki-Miyaura coupling reactions . These reactions are used to form carbon-carbon bonds, which are fundamental in organic synthesis and can lead to the creation of a wide variety of organic compounds .
Result of Action
The molecular and cellular effects of 6-(aminomethyl)pyridin-3-ylboronic acid hydrochloride’s action are primarily the formation of new carbon-carbon bonds through Suzuki-Miyaura coupling reactions . This can lead to the synthesis of a wide variety of organic compounds.
Action Environment
The action of 6-(aminomethyl)pyridin-3-ylboronic acid hydrochloride can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C for optimal stability . Furthermore, the efficiency of Suzuki-Miyaura coupling reactions can be affected by the presence of other substances, the temperature, and the pH of the environment .
Properties
IUPAC Name |
[6-(aminomethyl)pyridin-3-yl]boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BN2O2.ClH/c8-3-6-2-1-5(4-9-6)7(10)11;/h1-2,4,10-11H,3,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXTYLOJPTHZTKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)CN)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


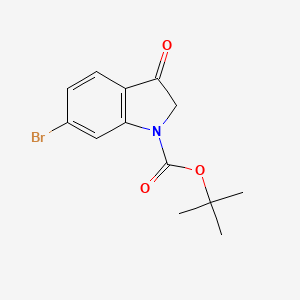
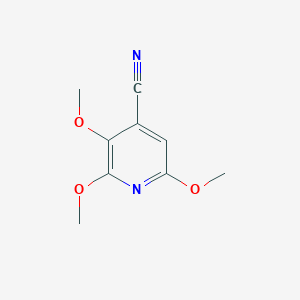
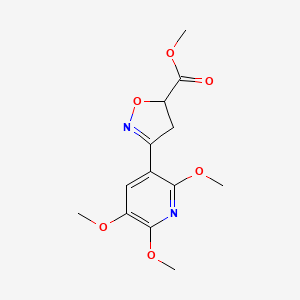
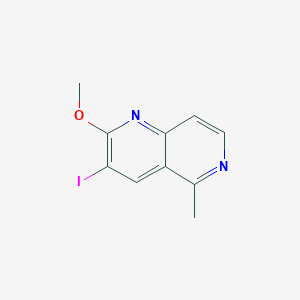
![5-Ethoxyfuro[3,4-b]pyridin-7(5H)-one](/img/structure/B1402946.png)
